molecular formula C17H21N3OS2 B2582945 3-(phenylthio)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide CAS No. 1798624-04-0

3-(phenylthio)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide

Cat. No.: B2582945
CAS No.: 1798624-04-0
M. Wt: 347.5
InChI Key: NCOYZMZVAJKVJX-UHFFFAOYSA-N
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Description

3-(Phenylthio)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is a synthetic compound featuring a propanamide backbone with a phenylthio (-SPh) substituent at the 3-position and a thiazole-containing pyrrolidine moiety at the N-terminus.

Properties

IUPAC Name

3-phenylsulfanyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS2/c21-16(8-11-22-15-6-2-1-3-7-15)19-13-14-5-4-10-20(14)17-18-9-12-23-17/h1-3,6-7,9,12,14H,4-5,8,10-11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOYZMZVAJKVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be formed via the cyclization of appropriate amines with dihaloalkanes.

    Coupling Reactions: The phenylthio group can be introduced through nucleophilic substitution reactions using thiophenol and appropriate alkyl halides.

    Amide Formation: The final step involves the formation of the amide bond, typically achieved through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole and pyrrolidine rings can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.

    Substitution: Halogenated reagents and strong bases or acids are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole and pyrrolidine derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural features.

    Receptor Binding: May interact with specific biological receptors.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry

    Material Science: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The phenylthio group and thiazole ring are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Thiazole Substituents: The target compound’s thiazole is fused to a pyrrolidine ring, unlike the 4-phenyl () or 5-fluorophenyl () substituents in analogues. This pyrrolidine linkage may enhance steric bulk and restrict conformational flexibility compared to linear aryl groups.

Propanamide Modifications :

  • The phenylthio group in the target compound differs from electron-rich (indole, furan) or electron-poor (chlorophenyl) substituents in analogues. The sulfur atom in -SPh may offer moderate electron-withdrawing effects and increase lipophilicity, favoring passive diffusion across biological membranes .
  • Compounds with oxadiazole-sulfanyl linkers () demonstrate how heterocyclic spacers can modulate electronic properties and binding interactions .

Synthetic Complexity: The Suzuki coupling used for compound 31 () highlights the utility of cross-coupling reactions in introducing aryl groups, whereas the target compound’s pyrrolidine-thiazole moiety may require cyclization or amide coupling steps.

Table 2: Activity and Physicochemical Data

Compound Name Biological Activity Molecular Weight (Da) LogP (Predicted) Notes
Target Compound Not reported ~387.5 ~3.2 High lipophilicity due to -SPh
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) KPNB1 inhibition, anticancer ~343.4 ~2.8 Fluorine enhances bioavailability
2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide Activity score: 3,4,4 ~410.9 ~3.5 Chlorine increases potency
1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) Not specified 500.2 ~2.1 Urea moiety may enhance H-bonding

Key Observations:

  • Lipophilicity : The target compound’s predicted LogP (~3.2) is higher than urea derivatives (e.g., 11f: ~2.1) due to the phenylthio group, which could favor CNS penetration but may limit aqueous solubility .
  • Bioactivity Trends : Fluorinated () and chlorinated () analogues show enhanced activity, suggesting that halogenation optimizes target interactions. The absence of halogens in the target compound may necessitate alternative strategies for potency .

Biological Activity

3-(phenylthio)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide, with CAS number 1798624-04-0 and molecular formula C17H21N3OS2C_{17}H_{21}N_{3}OS_{2}, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

Synthesis

The synthesis of 3-(phenylthio)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide involves several chemical reactions that incorporate thiazole and pyrrolidine moieties. The compound can be synthesized through the reaction of thiazole derivatives with phenylthio groups, followed by acylation to form the final amide structure. The yield and purity of synthesized compounds are critical for evaluating their biological activity.

Biological Activity

Research indicates that compounds containing thiazole and pyrrolidine structures exhibit various biological activities, including:

1. Antimicrobial Activity:
Thiazole derivatives have been reported to possess antimicrobial properties. In vitro studies have shown that compounds similar to 3-(phenylthio)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide demonstrate significant activity against various bacterial strains.

2. Anticancer Properties:
Thiazole-containing compounds have been explored for their anticancer effects. Studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

3. Anti-inflammatory Effects:
The compound's potential as an anti-inflammatory agent has also been investigated. Research indicates that thiazole derivatives can modulate inflammatory pathways, potentially reducing cytokine production.

Case Studies

A study focusing on the synthesis and biological evaluation of thiazole derivatives reported that certain compounds exhibited notable inhibitory effects on key enzymes related to inflammation and cancer progression. For instance, a derivative similar to 3-(phenylthio)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide was found to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Research Findings

Recent findings highlight the following key aspects of the biological activity of 3-(phenylthio)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide:

Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of COX enzymes

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